5-methyl-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide
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Overview
Description
The compound “5-methyl-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a methyl group, a phenyl group, an oxadiazole ring, and an isoxazole ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The isoxazole and oxadiazole rings are five-membered heterocyclic moieties commonly found in many commercially available drugs .Scientific Research Applications
Selective Serotonin Receptor Antagonism
Compounds with structural similarities to the provided chemical name have been synthesized and evaluated for their antagonistic properties on 5-HT(1B/1D) receptors. Such compounds demonstrate potential in augmenting serotonin release, which could be beneficial in treating conditions like depression or anxiety when serotonin pathways are involved (Y. Liao et al., 2000).
Antimicrobial and Anticancer Agents
Research has shown the synthesis of derivatives with the 1,3,4-oxadiazol motif that exhibit antimicrobial activities against various bacterial and fungal strains. Additionally, some of these derivatives have been tested for anticancer properties, showing potential as therapeutic agents (A. M. Sridhara et al., 2011), (B. Ravinaik et al., 2021).
Antioxidant Activity
Derivatives containing 1,3,4-oxadiazole rings have been synthesized and evaluated for their antioxidant activity. The research into these compounds can contribute to the development of novel antioxidants, which are crucial for protecting against oxidative stress-related diseases (S. George et al., 2010).
Insecticidal Activity
Novel anthranilic diamides analogs containing 1,3,4-oxadiazole rings have been created and assessed for insecticidal activities against pests such as the diamondback moth. These findings could lead to the development of new insecticidal agents to control agricultural pests (L. Qi et al., 2014).
Tuberculostatic Activity
Research into substituted 1,3,4-oxadiazole derivatives has also explored their potential as tuberculostatic agents, providing a basis for the development of new treatments for tuberculosis (H. Foks et al., 2004).
Future Directions
Isoxazole derivatives are significant in the field of drug discovery. It is always imperative to develop new eco-friendly synthetic strategies for these compounds due to their enormous significance . Future research could focus on developing alternate metal-free synthetic routes for the synthesis of isoxazoles .
Properties
IUPAC Name |
5-methyl-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O5S/c1-8-7-11(18-23-8)12(19)15-14-17-16-13(22-14)9-3-5-10(6-4-9)24(2,20)21/h3-7H,1-2H3,(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNVXITXIWRXFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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